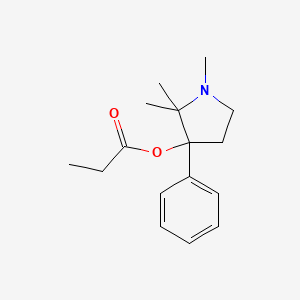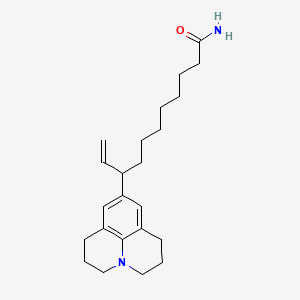
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(10-Undecenamido)julolidine is a compound that belongs to the class of julolidine derivatives. Julolidine is a nitrogen-containing heterocyclic compound known for its unique fluorescent properties. The incorporation of an undecenamido group at the 9th position of the julolidine ring enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Undecenamido)julolidine typically involves the reaction of julolidine with 10-undecenoic acid or its derivatives. One common method is the amidation reaction, where julolidine is reacted with 10-undecenoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield 9-(10-Undecenamido)julolidine .
Industrial Production Methods
Industrial production of 9-(10-Undecenamido)julolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
9-(10-Undecenamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amido group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
9-(10-Undecenamido)julolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in bioimaging to study cellular processes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and materials with unique optical properties
作用机制
The mechanism of action of 9-(10-Undecenamido)julolidine is primarily based on its fluorescent properties. The compound can interact with various molecular targets, leading to changes in its fluorescence intensity. These interactions can be used to monitor changes in the local environment, such as pH, viscosity, and the presence of specific ions or molecules. The molecular pathways involved include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) .
相似化合物的比较
Similar Compounds
9-(Dicyano-vinyl)julolidine: Known for its use in studying protein aggregation and conformational changes.
Julolidine-based molecular rotors: Used in sensing and diagnosis applications.
Uniqueness
9-(10-Undecenamido)julolidine is unique due to the presence of the undecenamido group, which enhances its solubility and reactivity compared to other julolidine derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .
属性
CAS 编号 |
102613-12-7 |
|---|---|
分子式 |
C23H34N2O |
分子量 |
354.5 g/mol |
IUPAC 名称 |
9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide |
InChI |
InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26) |
InChI 键 |
IVQAMXQLTLXQBJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




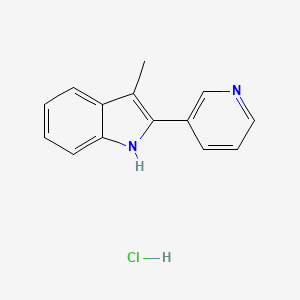
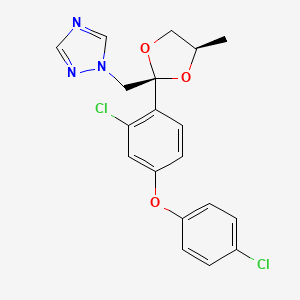
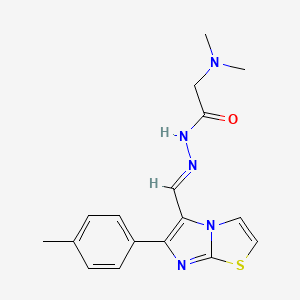

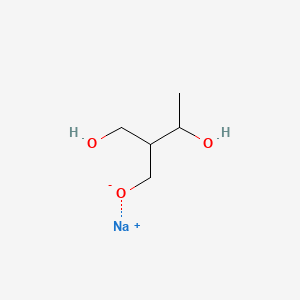
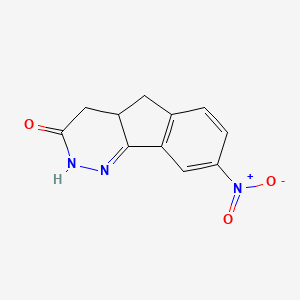
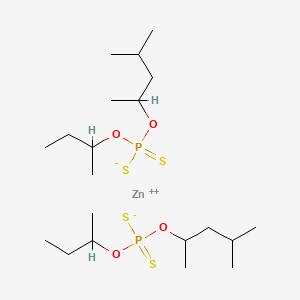
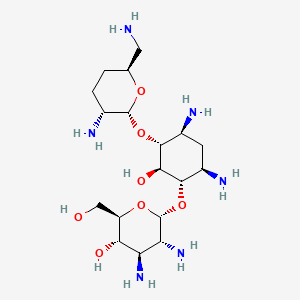

![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

